4-Chloro-6-cyclohexylpyrimidin-2-amine

Medicinal Chemistry Scaffold Diversification SNAr Cross-Coupling

Researchers needing a single batch of intermediate for 50-100 compound libraries face supply inconsistency with analogs that lack orthogonal handles. 4-Chloro-6-cyclohexylpyrimidin-2-amine solves this by providing three distinct reactive sites on a Rule-of-Three-compliant scaffold (MW 211.69). - C2 amine for amide coupling; C4 chloro for SNAr/Suzuki cross-coupling; C6 cyclohexyl modulates LogP (~3) & target selectivity. - Enables stepwise, orthogonal diversification not possible with 4,6-dichloro or N-alkylated regioisomers. - Each lot is accompanied by HPLC, NMR, and MS documentation, ensuring batch-to-batch consistency for procurement managers.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
Cat. No. B7899512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyclohexylpyrimidin-2-amine
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C10H14ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,12,13,14)
InChIKeyJSXLBQGRILWFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-cyclohexylpyrimidin-2-amine: Structural and Functional Baseline for Scientific Procurement


4-Chloro-6-cyclohexylpyrimidin-2-amine (CAS 688782-65-2) is a substituted 2-aminopyrimidine scaffold characterized by a chloro leaving group at the C4 position and a hydrophobic cyclohexyl substituent at C6 [1]. With a molecular formula of C10H14ClN3 and a molecular weight of 211.69 g/mol, this heterocyclic intermediate offers three distinct functional handles: an amine group for nucleophilic coupling, a chloro group for SNAr cross-coupling reactions, and a cyclohexyl moiety that modulates lipophilicity and spatial conformation . As a versatile building block in medicinal chemistry and agrochemical synthesis, its primary value resides in enabling rapid diversification through orthogonal reactivity patterns that are not simultaneously present in closely related pyrimidine analogs [1].

Why Generic Substitution of 4-Chloro-6-cyclohexylpyrimidin-2-amine with Structurally Similar Pyrimidines Fails: Reactivity Divergence and Orthogonality Constraints


Substituting 4-chloro-6-cyclohexylpyrimidin-2-amine with seemingly similar pyrimidine analogs (e.g., 4,6-dichloro derivatives, N-alkylated variants, or regioisomeric chloro-cyclohexylpyrimidines) introduces critical functional divergences that compromise synthetic utility. The target compound uniquely positions a primary amine (C2), a chloro leaving group (C4), and a cyclohexyl substituent (C6) on the same ring, enabling stepwise orthogonal derivatization that is not replicable by 4-chloro-6-cyclohexylpyrimidine (CAS 768397-45-1) which lacks the C2 amine handle, or by 4,6-dichloro-N-cyclohexylpyrimidin-2-amine which places the amine on an exocyclic nitrogen and introduces a second chloro group that may lead to uncontrolled cross-reactivity [1]. The cyclohexyl group confers distinct lipophilicity (calculated LogP) and spatial constraints that differ markedly from methyl, phenyl, or unsubstituted analogs, directly affecting downstream compound permeability, solubility, and target binding geometry [1]. For procurement decisions, selecting the precise substitution pattern is essential because the presence and position of each functional group determines the viable synthetic pathways and the physicochemical properties of the final derivatives.

Quantitative Differentiation Evidence for 4-Chloro-6-cyclohexylpyrimidin-2-amine vs. Structural Analogs: A Procurement-Focused Comparative Guide


Orthogonal Reactivity Profile: C2 Amine, C4 Chloro, and C6 Cyclohexyl Handles vs. 4-Chloro-6-cyclohexylpyrimidine

4-Chloro-6-cyclohexylpyrimidin-2-amine contains three distinct reactive or modulating sites—a primary amine at C2, a chloro leaving group at C4, and a cyclohexyl substituent at C6—whereas its closest commercial analog, 4-chloro-6-cyclohexylpyrimidine (CAS 768397-45-1), lacks the C2 amine entirely [1][2]. This structural difference eliminates the possibility of amine-directed functionalization in the analog. The presence of the C2 amine in the target compound enables N-alkylation, acylation, or urea formation independently of the C4 chloro site, which remains available for subsequent palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1].

Medicinal Chemistry Scaffold Diversification SNAr Cross-Coupling

Lipophilicity Modulation: Cyclohexyl Substituent Impact on Calculated LogP vs. 4-Chloro-6-methylpyrimidin-2-amine

The cyclohexyl substituent at C6 imparts significantly higher lipophilicity compared to methyl-substituted analogs, a critical parameter for tuning membrane permeability and oral bioavailability. Calculated LogP (XLogP3) for 4-chloro-6-cyclohexylpyrimidin-2-amine is 2.8 [1], compared to 1.4 for 4-chloro-6-methylpyrimidin-2-amine [2]. This difference of +1.4 log units corresponds to an approximately 25-fold increase in partition coefficient, which directly affects the compound's distribution behavior in biological systems and its suitability for generating derivatives targeting lipophilic binding pockets or requiring blood-brain barrier penetration .

ADME Prediction Lipophilicity Optimization Blood-Brain Barrier Permeability

Solid-State Packing Characteristics: Hydrogen-Bonding Propensity of Chloro-Substituted 2-Aminopyrimidines vs. Non-Chloro Analogs

Chloro-substituted 2-aminopyrimidines, including 4-chloro-6-cyclohexylpyrimidin-2-amine, exhibit characteristic N-H···Cl hydrogen-bonding associations in the solid state that are absent in non-halogenated 2-aminopyrimidines [1]. A systematic crystallographic study of chloro-substituted 2-aminopyrimidines demonstrated that the chloro substituent participates in distinct hydrogen-bonding networks with the adjacent amine protons, leading to predictable packing motifs and specific unit cell parameters that differ from non-chlorinated analogs [1]. The presence of this N-H···Cl interaction influences crystal density, stability, and solubility profiles, which are critical parameters for solid-form screening during pre-formulation development.

Crystal Engineering Solid-State Chemistry Polymorph Screening

GIPR Agonist Intermediate: Documented Utility in Patent-Landscape for Type 2 Diabetes and Obesity Therapeutics

4-Chloro-6-cyclohexylpyrimidin-2-amine is specifically cited in patent literature as a key synthetic intermediate for the preparation of novel dihydroisoquinolinone-amide compounds that function as glucose-dependent insulinotropic polypeptide receptor (GIPR) agonists for the treatment of type 2 diabetes mellitus and obesity [1]. This is a high-value therapeutic area with significant commercial interest following the clinical and market success of GLP-1/GIP dual agonists. While the exact synthetic role and yield data are proprietary, the inclusion of this specific intermediate in the patent synthetic schemes indicates that its unique substitution pattern (C2 amine for amide bond formation, C4 chloro for further elaboration) is not readily replaceable by other commercially available pyrimidines for accessing the claimed pharmacophore.

GIPR Agonist Metabolic Disease GLP-1/GIP Dual Agonism

Chiral Stationary Phase Precursor: Cyclohexyl Moiety as a Conformational Anchor in Enantioseparation Media

Cyclohexyl-substituted pyrimidines have documented utility in the construction of chiral stationary phases (CSPs) for liquid chromatographic enantioseparation. In this context, the cyclohexyl group of 4-chloro-6-cyclohexylpyrimidin-2-amine serves as a rigid conformational anchor that enhances chiral recognition when the scaffold is further functionalized with chiral selectors, compared to flexible alkyl-chain analogs which exhibit reduced enantioselectivity due to conformational entropy [1]. The combination of the cyclohexyl ring (providing steric constraint) and the C2 amine/C4 chloro handles (enabling covalent immobilization to silica supports) makes this scaffold particularly suited for generating brush-type CSPs with predictable enantiorecognition properties.

Chiral Chromatography Enantioseparation Analytical Chemistry

Kinase Inhibitor Scaffold Potential: Pyrimidine Core Recognized in ATP-Binding Site Mimicry

The 2-aminopyrimidine core is a privileged scaffold in kinase inhibitor drug discovery, with the C2 amine forming key hydrogen-bonding interactions with the hinge region of the ATP-binding pocket [1]. 4-Chloro-6-cyclohexylpyrimidin-2-amine retains the essential 2-aminopyrimidine pharmacophore while offering the C4 chloro handle for vector diversification toward the solvent-exposed region or back pocket of the kinase active site. Comparative structural analysis indicates that the cyclohexyl group at C6 occupies a distinct steric volume (calculated Connolly solvent-excluded volume) compared to smaller C6 substituents such as methyl or unsubstituted hydrogen, potentially conferring selectivity against off-target kinases that have restricted space in the corresponding binding region.

Kinase Inhibition ATP-Competitive Inhibitor Oncology Drug Discovery

Optimal Research and Industrial Application Scenarios for 4-Chloro-6-cyclohexylpyrimidin-2-amine Based on Quantitative Differentiation Evidence


Parallel Library Synthesis for GIPR Agonist Lead Optimization

In metabolic disease drug discovery programs targeting GIPR agonism, 4-chloro-6-cyclohexylpyrimidin-2-amine serves as a key intermediate for generating diverse amide-coupled analogs via its C2 amine handle, with the C4 chloro position reserved for subsequent Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity elements [1]. The calculated LogP of 2.8 ensures that early-stage amide derivatives remain within a lipophilicity range suitable for oral bioavailability optimization [2]. This orthogonal reactivity profile enables the synthesis of 50-100 compound libraries from a single batch of intermediate, accelerating SAR exploration compared to linear synthetic routes that require de novo scaffold construction for each analog.

Development of Brush-Type Chiral Stationary Phases for Analytical Enantioseparation

The C2 amine and C4 chloro handles of 4-chloro-6-cyclohexylpyrimidin-2-amine provide two independent covalent attachment points for immobilization onto aminopropyl silica gel and for conjugation with chiral selectors such as (S)- or (R)-1-(1-naphthyl)ethylamine [1]. The cyclohexyl group functions as a rigid spacer that restricts rotational freedom between the silica support and the chiral recognition element, a design principle known to enhance enantioselectivity in Pirkle-type CSPs [1]. This application leverages the compound's unique combination of bifunctional reactivity and conformational constraint, which is not simultaneously available in 4-chloro-6-cyclohexylpyrimidine (lacks C2 amine) or in flexible alkyl-chain pyrimidines (lack steric constraint).

Kinase Inhibitor Fragment Screening and Hit-to-Lead Expansion

For kinase drug discovery programs, 4-chloro-6-cyclohexylpyrimidin-2-amine can be deployed as a fragment-sized scaffold (MW 211.69) that meets Rule of Three criteria for fragment-based screening [1]. The 2-aminopyrimidine core engages the kinase hinge region via conserved hydrogen bonds, while the C4 chloro group provides a synthetic exit vector for fragment growth toward the solvent channel or selectivity pocket [2]. The C6 cyclohexyl group occupies a larger steric volume than methyl-substituted analogs (calculated Connolly volume), potentially reducing off-target kinase binding due to steric exclusion from narrow ATP pockets [2]. This scaffold is suitable for both fragment-based screening and subsequent structure-guided optimization.

Solid-Form Screening and Pre-Formulation Crystallization Development

The predictable N-H···Cl hydrogen-bonding network characteristic of chloro-substituted 2-aminopyrimidines [1] makes 4-chloro-6-cyclohexylpyrimidin-2-amine a suitable candidate for systematic solid-form screening prior to salt or co-crystal selection in early pharmaceutical development. The compound's well-defined hydrogen-bonding motifs enable rational design of crystallization conditions and provide a baseline for interpreting polymorph screening outcomes, which is particularly valuable when the compound is used as a penultimate intermediate requiring GMP manufacture with controlled solid-state properties.

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